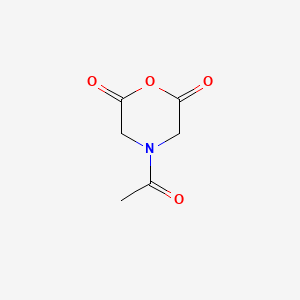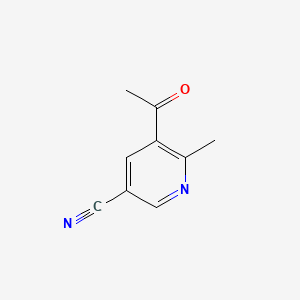
HEZ-PBAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEZ-PBAN (Helicoverpa zea Pheromone Biosynthesis Activating Neuropeptide) is a neuropeptide that plays a crucial role in controlling insect pests. It is a cerebral factor known to regulate sex pheromone biosynthesis, cuticular melanization, and epidermal reddish-brown pigmentation in moths . It shares about 80% homology with BomPBAN and Lyd-PBAN .
Synthesis Analysis
This compound is synthesized from a larger precursor protein. The longest open reading frame of the cDNA encodes a 194-amino acid precursor protein that contains the PBAN peptide sequence . Proteolytic processing of this protein generates this compound and four additional neuropeptides .Molecular Structure Analysis
The C-terminal pentapeptide (Phe-Xxx-Pro-Arg-LeuNH2, Xxx = Ser) of all four PBAN molecules is identical and shares homology with the C-terminal pentapeptide of the pyrokinins, a family of myotropic peptides isolated from Leucophea maderae and Locusta migratoria (Xxx = Ser, Gly, Thr) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The initial phase of decomposition of this compound and its mixtures with binders are compatible with one another within the limits of measurement error .Physical And Chemical Properties Analysis
The thermochemical properties and decomposition characteristics of PBAN samples containing various amounts of nitrile groups were determined by simultaneous thermogravimetric analysis and differential scanning calorimetry (TG/DSC). The results indicate that nitrile content in PBAN affects thermal behavior markedly .Wirkmechanismus
Zukünftige Richtungen
The strategic approach that characterizes worldwide R&D efforts is based on the identification and development of novel families of non-toxic, insect-specific compounds that eventually could replace the organo-synthetic chemicals . The research in the field of neuroendocrinology is still limited, hence the fundamental studies on the neuropeptides as a novel insecticidal agent is vital for the development to proceed in future .
Eigenschaften
CAS-Nummer |
122071-54-9 |
|---|---|
Molekularformel |
C167H259N47O57S2 |
Molekulargewicht |
3901.301 |
InChI |
InChI=1S/C167H259N47O57S2/c1-13-81(6)129(159(266)203-110(74-127(235)236)152(259)206-113(77-216)153(260)186-95(31-21-59-182-167(178)179)144(251)209-130(84(9)218)160(267)194-92(28-17-18-56-168)138(245)198-106(70-88-38-42-90(221)43-39-88)147(254)200-104(68-86-26-15-14-16-27-86)148(255)207-114(78-217)163(270)213-62-24-35-118(213)157(264)192-94(30-20-58-181-166(176)177)137(244)196-103(132(173)239)67-80(4)5)208-145(252)98(46-51-121(172)224)188-141(248)100(48-53-123(227)228)193-158(265)117-34-23-61-212(117)162(269)111(75-128(237)238)204-142(249)97(45-50-120(171)223)187-136(243)93(29-19-57-180-165(174)175)185-146(253)105(69-87-36-40-89(220)41-37-87)199-143(250)101(54-64-272-11)191-140(247)99(47-52-122(225)226)189-139(246)96(44-49-119(170)222)190-149(256)107(71-124(229)230)197-133(240)82(7)183-156(263)116-33-25-63-214(116)164(271)131(85(10)219)210-134(241)83(8)184-155(262)115-32-22-60-211(115)161(268)102(55-65-273-12)195-150(257)108(72-125(231)232)201-151(258)109(73-126(233)234)202-154(261)112(76-215)205-135(242)91(169)66-79(2)3/h14-16,26-27,36-43,79-85,91-118,129-131,215-221H,13,17-25,28-35,44-78,168-169H2,1-12H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,239)(H,183,263)(H,184,262)(H,185,253)(H,186,260)(H,187,243)(H,188,248)(H,189,246)(H,190,256)(H,191,247)(H,192,264)(H,193,265)(H,194,267)(H,195,257)(H,196,244)(H,197,240)(H,198,245)(H,199,250)(H,200,254)(H,201,258)(H,202,261)(H,203,266)(H,204,249)(H,205,242)(H,206,259)(H,207,255)(H,208,252)(H,209,251)(H,210,241)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t81-,82-,83-,84+,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,129-,130-,131-/m0/s1 |
InChI-Schlüssel |
NZYXUPVSMGHNSI-XZGPUOGASA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)
![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)


![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)

